![molecular formula C18H18O4 B3146113 Aurentiacin CAS No. 58969-62-3](/img/structure/B3146113.png)
Aurentiacin
Overview
Description
Aurentiacin is a natural product found in Morella pensylvanica . It is also one of the abundant chalcones detected in the leaf extract of Syzygium samarangense .
Synthesis Analysis
This compound has been isolated from Pityrogramma triangularis var. pallida and synthesized from phloroacetophenone 1 in several steps . All the new products have been characterized on the basis of spectral data and microanalysis .
Molecular Structure Analysis
The molecular formula of this compound is C18H18O4 . The IUPAC name is (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-phenylprop-2-en-1-one . The molecular weight is 298.3 g/mol .
Chemical Reactions Analysis
This compound has shown significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 55.8 Ų . The heavy atom count is 22 .
Scientific Research Applications
Anti-Inflammatory Activity
Aurentiacin, a chalcone isolated from Syzygium samarangense, has shown significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophages. It inhibits nitric oxide production, suppresses the expression of inducible nitric oxide synthase (iNOS), and reduces mRNA levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). These actions are linked to the inhibition of nuclear factor-κB (NF-κB) activation, a crucial pathway in inflammatory responses (Young-Joo Kim et al., 2012).
Antiplasmodial Properties
A study on Piper coruscans Kunth, an Amazonian medicinal plant, identified this compound as a compound with potential antiplasmodial activity. The research employed a biodereplication method that combined classical dereplication with early detection of potential antiplasmodial compounds. This compound was one of the chalcones isolated in this study and showed significant in vitro activity against the Plasmodium falciparum strain (P. Vásquez-Ocmín et al., 2022).
Antifungal and Antibacterial Properties
In a study on Myrica serrata, this compound demonstrated notable antifungal and antibacterial properties. The compound was effective against Cladosporium cucumerinum, Bacillus subtilis, and Escherichia coli, indicating its potential in treating infections caused by these microorganisms (S. Gafner et al., 1996).
Mechanism of Action
Target of Action
Aurentiacin, a chalcone isolated from various plants, has been found to interact with several targets in the cell. Its primary targets include inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB)/p65 . iNOS is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. NF-κB/p65 is a transcription factor that plays a crucial role in regulating immune responses, including inflammation .
Mode of Action
This compound interacts with its targets primarily by inhibiting their activity. It significantly inhibits the production of nitric oxide in cells by suppressing the expression of iNOS . Furthermore, this compound decreases the DNA binding and transcriptional activities of NF-κB/p65 . This inhibition is achieved by preventing the nuclear translocation of p65, which is accomplished by blocking the phosphorylation of I-κB kinase (IKK) .
Biochemical Pathways
The inhibition of iNOS and NF-κB/p65 by this compound affects several biochemical pathways. The suppression of iNOS leads to a decrease in nitric oxide production, which can modulate inflammatory responses . The inhibition of NF-κB/p65 impacts the transcription of various genes involved in immune and inflammatory responses, including those encoding pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. By inhibiting iNOS and NF-κB/p65, this compound reduces the production of pro-inflammatory mediators, including nitric oxide, TNF-α, and IL-6 . This leads to a decrease in inflammation, which can be beneficial in conditions where inflammation plays a key role, such as neurodegenerative diseases .
properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-15(21-2)11-16(22-3)17(18(12)20)14(19)10-9-13-7-5-4-6-8-13/h4-11,20H,1-3H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJPPYCLBALJRR-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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